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Compound of Interest

Compound Name: N,n-dimethyl-4,4'-azodianiline

Cat. No.: B1202054 Get Quote

Introduction

N,N-dimethyl-4,4'-azodianiline, also known as 4-Amino-4'-(dimethylamino)azobenzene, is a

versatile aromatic azo compound. Its molecular structure, featuring an azo bridge (-N=N-)

connecting a dimethylated aniline ring and an aniline ring, gives rise to its characteristic vibrant

color and chemical reactivity. This compound is primarily utilized as a dye and an intermediate

in the synthesis of more complex molecules.[1]

Key Applications

Dyes and Pigments: The compound is a key component in the manufacturing of azo dyes,

which are valued for their brilliant colors and stability. These dyes are widely used in the

textile, ink, and plastics industries.[1]

Chemical Synthesis: It serves as a valuable intermediate or coupling agent in organic

synthesis to create more complex molecules, including other dyes and functional materials.

[1]

Research: In laboratory settings, it is used in the development of new materials and for

studying the behavior of azo dyes under various conditions. Its ability to form stable

complexes makes it useful in colorimetric assays.[1]

Synthesis Overview

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 10 Tech Support

https://www.benchchem.com/product/b1202054?utm_src=pdf-interest
https://www.benchchem.com/product/b1202054?utm_src=pdf-body
https://www.chemimpex.com/products/42008
https://www.chemimpex.com/products/42008
https://www.chemimpex.com/products/42008
https://www.chemimpex.com/products/42008
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1202054?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The synthesis of N,N-dimethyl-4,4'-azodianiline from N,N-dimethylaniline is achieved via a

well-established two-step process. The strategy involves:

Azo Coupling: Diazotization of a primary aromatic amine (p-nitroaniline) followed by an

electrophilic aromatic substitution reaction with N,N-dimethylaniline. This forms the

intermediate, 4-((4-nitrophenyl)diazenyl)-N,N-dimethylaniline.

Reduction: Selective reduction of the nitro group on the intermediate to a primary amine,

yielding the final product. A common and effective method for this step is the use of tin metal

in the presence of hydrochloric acid.[2][3]

This document provides detailed protocols for this synthetic route, intended for use by qualified

researchers and professionals in a laboratory setting.

Experimental Protocols
Safety Precautions:

Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, a

lab coat, and gloves.

Handle all chemicals inside a certified fume hood.

p-Nitroaniline is highly toxic and an irritant.[4]

N,N-dimethylaniline is toxic and a suspected carcinogen.[4]

Concentrated acids (HCl, H₂SO₄) are highly corrosive.

Sodium nitrite is a strong oxidizing agent and is toxic.[4]

Review the Safety Data Sheet (SDS) for each reagent before use.

Part 1: Synthesis of 4-((4-nitrophenyl)diazenyl)-N,N-
dimethylaniline (Intermediate)
This protocol is based on a standard azo coupling reaction.[5]
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Materials and Reagents

Reagent
Molar Mass ( g/mol
)

Quantity Moles (mmol)

p-Nitroaniline 138.12 1.38 g 10.0

N,N-dimethylaniline 121.18 1.21 g 10.0

Hydrochloric Acid

(3M)
36.46 18.0 mL -

Sodium Nitrite (1M) 69.00 10.0 mL 10.0

Sodium Carbonate

(3M)
105.99 As needed -

Ice - As needed -

Protocol

Preparation of Diazonium Salt:

In a 100 mL beaker, combine 1.38 g (10.0 mmol) of p-nitroaniline with 8.0 mL of 3M

hydrochloric acid.

Gently heat the mixture while stirring to dissolve the solid.

Cool the solution to 5°C in an ice-water bath. The amine salt may precipitate, which is

acceptable.

While maintaining the temperature below 10°C, slowly add 10 mL of a freshly prepared,

cold 1M sodium nitrite solution with continuous stirring.

Keep the resulting diazonium salt solution in the ice bath for immediate use in the next

step.

Preparation of Coupling Solution:
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In a separate 100 mL beaker, dissolve 1.21 g (10.0 mmol) of N,N-dimethylaniline in 10 mL

of 1M hydrochloric acid.

Cool this solution in an ice-water bath.

Azo Coupling Reaction:

Slowly, and with constant stirring, add the cold diazonium salt solution to the cold N,N-

dimethylaniline solution.

A colored product should begin to form.

Slowly neutralize the solution by adding 3M sodium carbonate solution until it is basic to

litmus paper. This will promote the coupling reaction.

Keep the mixture in the ice bath for 15-30 minutes to ensure complete crystallization.

Isolation and Purification:

Collect the solid product by vacuum filtration using a Büchner funnel.

Wash the filter cake thoroughly with cold water to remove any inorganic salts.

Allow the product to air-dry. The result is a reddish-brown solid.

Part 2: Synthesis of N,N-dimethyl-4,4'-azodianiline (Final
Product)
This protocol employs a standard tin and hydrochloric acid reduction of an aromatic nitro group.

[2][6]
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Reagent
Molar Mass ( g/mol
)

Quantity (mmol) Mass/Volume

Intermediate from Part

1
269.28 6.0 ~1.62 g

Granulated Tin (Sn) 118.71 17.0 ~2.0 g

Hydrochloric Acid

(conc.)
36.46 - 5 mL

Deionized Water 18.02 - 15 mL

Sodium Hydroxide

(NaOH)
40.00 - ~5 g in 12 mL H₂O

Ice - - As needed

Protocol

Reaction Setup:

Place the dried intermediate (~1.62 g, 6.0 mmol) and granulated tin (~2.0 g, 17.0 mmol)

into a 100 mL round-bottom flask equipped with a magnetic stir bar.

In a separate beaker, carefully prepare 20 mL of 3M HCl by adding 5 mL of concentrated

HCl to 15 mL of deionized water.

Add the 3M HCl solution to the round-bottom flask.

Set up the apparatus for reflux.

Reduction Reaction:

Heat the mixture to reflux with vigorous stirring.

Continue refluxing for approximately 30-45 minutes, or until most of the tin has dissolved

and the color of the solution has changed.

Workup and Isolation:
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While the reaction is refluxing, prepare a concentrated NaOH solution by dissolving 5 g of

NaOH in 12 mL of water in a beaker (Note: this is an exothermic process). Cool this

solution in an ice bath.

After the reflux is complete, cool the reaction flask to room temperature and then place it

in an ice bath.

Carefully and slowly, add the cold, concentrated NaOH solution to the reaction mixture to

neutralize the acid and precipitate the tin salts. The solution should be strongly basic.

Stir the resulting suspension in the ice bath for 10 minutes.

Purification:

Collect the solid product by vacuum filtration.

Wash the solid thoroughly with a small amount of ice-cold water.

The crude product can be further purified by recrystallization from an appropriate solvent,

such as aqueous ethanol, to yield an orange powder.[2]

Product Characterization

Compound
Molecular
Formula

Molar Mass (
g/mol )

Appearance
Melting Point
(°C)

4-((4-

nitrophenyl)diaze

nyl)-N,N-

dimethylaniline

C₁₄H₁₄N₄O₂ 269.28
Reddish-brown

solid
-

N,N-dimethyl-

4,4'-azodianiline
C₁₄H₁₆N₄ 240.30 Orange powder

190

(decomposes)[4]
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Caption: Two-step synthesis of N,N-dimethyl-4,4'-azodianiline.
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Caption: Workflow for the synthesis and purification process.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Our mission is to be the trusted global source of

essential and advanced chemicals, empowering
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and industry.
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